Methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate
CAS No.: 131515-42-9
Cat. No.: VC7130933
Molecular Formula: C9H12O3
Molecular Weight: 168.192
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 131515-42-9 |
|---|---|
| Molecular Formula | C9H12O3 |
| Molecular Weight | 168.192 |
| IUPAC Name | methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate |
| Standard InChI | InChI=1S/C9H12O3/c1-6(10)8-3-9(4-8,5-8)7(11)12-2/h3-5H2,1-2H3 |
| Standard InChI Key | ZFHWXHQNMAFOMH-UHFFFAOYSA-N |
| SMILES | CC(=O)C12CC(C1)(C2)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate features a bicyclo[1.1.1]pentane core substituted with an acetyl group at position 3 and a methyl ester at position 1. The strain inherent to the bicyclo[1.1.1]pentane skeleton, with three fused rings and bond angles deviating from ideal tetrahedral geometry, contributes to its reactivity . Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of Methyl 3-Acetylbicyclo[1.1.1]pentane-1-carboxylate
The compound’s solubility data remain unreported in available literature, though its ester and ketone functional groups suggest moderate polarity. The bicyclo[1.1.1]pentane framework imparts rigidity, influencing its conformational behavior in reactions .
Synthesis and Preparation
Methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate is synthesized via multistep routes involving bicyclo[1.1.1]pentane intermediates. A notable method, adapted from Della and Taylor (1994), involves photochemical or radical-mediated functionalization of bicyclo[1.1.1]pentane precursors . The general pathway includes:
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Bicyclo[1.1.1]pentane-1-carboxylic acid synthesis: Starting from [1.1.1]propellane, carboxylation yields bicyclo[1.1.1]pentane-1-carboxylic acid (CAS 22287-28-1) .
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Esterification: Reaction with methanol under acidic conditions forms the methyl ester .
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Acetylation: Introduction of the acetyl group via Friedel-Crafts acylation or ketone formation .
Table 2: Comparative Synthesis Routes
Challenges in synthesis include managing the high reactivity of the bicyclo[1.1.1]pentane core and avoiding ring-opening side reactions . Recent advances employ flow chemistry to enhance reproducibility .
Applications in Organic Chemistry
Methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate is primarily utilized as a building block in medicinal chemistry and materials science. Its applications include:
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Bioisosteric replacement: The bicyclo[1.1.1]pentane moiety serves as a non-classical bioisostere for tert-butyl or aryl groups, improving pharmacokinetic properties in drug candidates .
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Cross-coupling reactions: The acetyl group enables further functionalization via aldol condensations or nucleophilic additions .
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Polymer chemistry: Incorporation into polymers enhances thermal stability due to the rigid bicyclic structure .
Despite its utility, the compound’s high strain energy limits its use in high-temperature applications unless stabilized by electron-withdrawing groups.
Comparative Analysis with Related Bicyclo Compounds
The compound’s properties are contextualized by comparison to structurally related bicyclo derivatives (Table 3).
Table 3: Comparison of Bicyclo[1.1.1]pentane Derivatives
The acetylated derivative exhibits enhanced solubility in polar aprotic solvents compared to its carboxylic acid counterpart, facilitating use in solution-phase reactions .
Recent Developments and Future Directions
Since 2023, research has focused on optimizing the scalability of methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate synthesis. Advances include:
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Catalytic asymmetric synthesis: Enantioselective methods to access chiral bicyclo[1.1.1]pentane derivatives .
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Photoredox catalysis: Leveraging visible light to initiate radical reactions, reducing reliance on hazardous initiators.
Future studies may explore its utility in covalent organic frameworks (COFs) or as a ligand in transition-metal catalysis .
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